![molecular formula C18H13ClO4 B13139839 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione CAS No. 112723-07-6](/img/structure/B13139839.png)
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a 2-chloroallyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Introduction of the 2-Chloroallyl Group: The 2-chloroallyl group is introduced through an etherification reaction. This involves reacting the methoxyanthracene-9,10-dione with 2-chloroallyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized anthraquinone derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to various biological effects.
Pathways Involved: It can induce oxidative stress, inhibit enzyme activity, and interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
1-Hydroxyanthraquinone: Similar structure but lacks the chloroallyl and methoxy groups.
2-Chloroanthraquinone: Contains a chloro group but lacks the allyl and methoxy groups.
4-Methoxyanthraquinone: Contains a methoxy group but lacks the chloroallyl group.
Uniqueness: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is unique due to the presence of both the 2-chloroallyl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
112723-07-6 |
|---|---|
Formule moléculaire |
C18H13ClO4 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
1-(2-chloroprop-2-enoxy)-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H13ClO4/c1-10(19)9-23-14-8-7-13(22-2)15-16(14)18(21)12-6-4-3-5-11(12)17(15)20/h3-8H,1,9H2,2H3 |
Clé InChI |
MHMAJLSSOSZGIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)OCC(=C)Cl)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
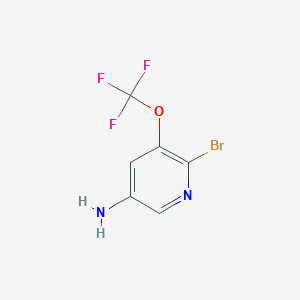
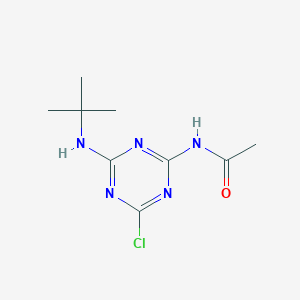
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
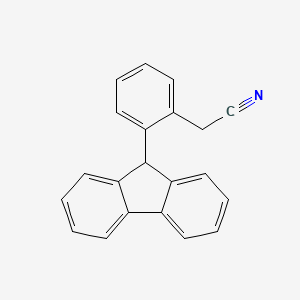
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
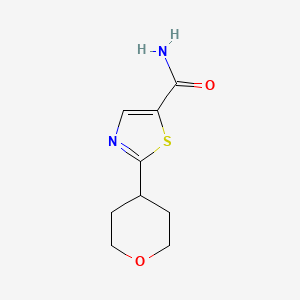
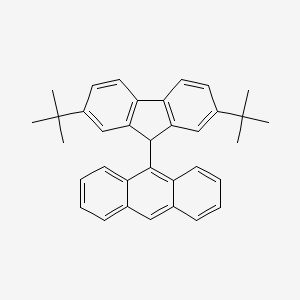

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

